1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene
Overview
Description
1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene is an aromatic compound characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene typically involves the introduction of chlorine, fluorine, methoxy, and nitro groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution reactions to introduce the desired functional groups. For example, starting with a dichlorobenzene derivative, difluoromethoxylation and nitration reactions can be performed under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using appropriate catalysts and reagents. The process typically requires precise control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1,2-Dichloro-3-methoxy-4-nitrobenzene: Contains a methoxy group instead of a difluoromethoxy group, affecting its reactivity and applications.
1,2-Dichloro-3-difluoromethoxybenzene:
Uniqueness
1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the nitro and methoxy groups, makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(12(13)14)6(5(3)9)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZODGVFLWVGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.